N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline, E
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Overview
Description
“N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline, E” is a chemical compound with the CAS Number: 1190375-91-7 . It has a molecular weight of 273.18 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is (E)-N,N-dimethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)aniline . The InChI code for the compound is 1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)12-11-13-7-9-14(10-8-13)18(5)6/h7-12H,1-6H3/b12-11+ .Physical and Chemical Properties Analysis
The compound has a melting point range of 83-87°C . It is a solid in form . The SMILES string for the compound is CN©C(=O)c1ccc(cc1)B2OC©©C©©O2 .Scientific Research Applications
New Organic Binary Solids for NLO Applications
Researchers synthesized binary adducts involving compounds related to N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline for nonlinear optical (NLO) applications. These new solids, characterized by single crystal X-ray diffraction, showed potential for NLO applications due to their acentric packing and stability at high temperatures. This study indicates the importance of boron-containing compounds in developing materials with desirable optical properties (Draguta, Fonari, Leonova, & Timofeeva, 2015).
Boronate-Based Fluorescence Probes for Hydrogen Peroxide Detection
A series of boronate ester fluorescence probes were synthesized, including compounds structurally similar to the queried chemical, for the detection of hydrogen peroxide (H2O2). These probes exhibited "Off–On" fluorescence responses to H2O2, highlighting their potential for biochemical applications and the detection of oxidative stress markers in biological systems (Lampard et al., 2018).
Synthesis and Characterization for Vibrational Property Studies
The structural and vibrational properties of related boron-containing compounds were extensively studied, showing consistency between molecular structure optimizations by DFT calculations and X-ray single crystal diffraction. These studies are crucial for understanding the electronic and structural characteristics of boron-containing organic compounds, which can influence their application in materials science (Wu, Chen, Chen, & Zhou, 2021).
Hole Transporting Materials for Perovskite Solar Cells
Compounds with structures related to the queried chemical have been developed as hole transporting materials (HTMs) for perovskite solar cells. These materials demonstrated improved thermal stability and hole extraction abilities, indicating the potential of boron-containing organic compounds in enhancing the efficiency and stability of perovskite solar cells (Liu et al., 2016).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)12-11-13-7-9-14(10-8-13)18(5)6/h7-12H,1-6H3/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPKZHAHHWEXSU-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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